molecular formula C22H17N3O3 B11292914 N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11292914
M. Wt: 371.4 g/mol
InChI Key: RPSQQQQMLTXHDK-UHFFFAOYSA-N
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Description

N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps. One common method starts with the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological processes in pathogens, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and oxadiazole groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-phenyl-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H17N3O3/c26-20(23-18-11-5-2-6-12-18)15-27-19-13-7-10-17(14-19)21-24-22(28-25-21)16-8-3-1-4-9-16/h1-14H,15H2,(H,23,26)

InChI Key

RPSQQQQMLTXHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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